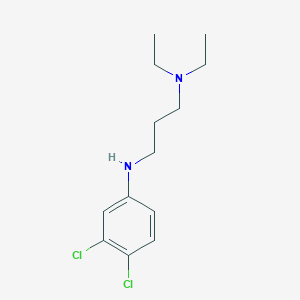
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a diethylpropane-1,3-diamine backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby preventing the conversion of light energy into chemical energy .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dichlorophenyl)propanamide: Similar structure but different functional groups.
N-(3,4-Dichlorophenyl)malonamate: Contains a malonamate group instead of a diethylpropane-1,3-diamine backbone
Uniqueness
N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of dichlorophenyl and diethylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74474-01-4 |
|---|---|
Fórmula molecular |
C13H20Cl2N2 |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)9-5-8-16-11-6-7-12(14)13(15)10-11/h6-7,10,16H,3-5,8-9H2,1-2H3 |
Clave InChI |
PDBVESYQNKJFQH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















